molecular formula C19H29N3O3S B11117212 1-{3-[(4-Methylphenyl)sulfonyl]-2-(propan-2-yl)imidazolidin-1-yl}-2-(pyrrolidin-1-yl)ethanone

1-{3-[(4-Methylphenyl)sulfonyl]-2-(propan-2-yl)imidazolidin-1-yl}-2-(pyrrolidin-1-yl)ethanone

Cat. No.: B11117212
M. Wt: 379.5 g/mol
InChI Key: RFFDCBFMZDLKHV-UHFFFAOYSA-N
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Description

1-{3-[(4-Methylphenyl)sulfonyl]-2-(propan-2-yl)imidazolidin-1-yl}-2-(pyrrolidin-1-yl)ethanone is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a sulfonyl group, an imidazolidinyl group, and a pyrrolidinyl group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-[(4-Methylphenyl)sulfonyl]-2-(propan-2-yl)imidazolidin-1-yl}-2-(pyrrolidin-1-yl)ethanone typically involves multiple steps:

    Formation of the Imidazolidinyl Intermediate: The initial step involves the reaction of 4-methylbenzenesulfonyl chloride with 2-(propan-2-yl)imidazolidine in the presence of a base such as triethylamine. This reaction is carried out under anhydrous conditions to prevent hydrolysis.

    Coupling with Pyrrolidine: The intermediate is then reacted with pyrrolidine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product. The reaction is typically conducted in an inert atmosphere to avoid oxidation.

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. This involves:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

    Purification: Employing techniques such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-{3-[(4-Methylphenyl)sulfonyl]-2-(propan-2-yl)imidazolidin-1-yl}-2-(pyrrolidin-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The imidazolidinyl group can be reduced under specific conditions to form amine derivatives.

    Substitution: The pyrrolidinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as alkyl halides or amines under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrrolidinyl derivatives.

Scientific Research Applications

1-{3-[(4-Methylphenyl)sulfonyl]-2-(propan-2-yl)imidazolidin-1-yl}-2-(pyrrolidin-1-yl)ethanone has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-{3-[(4-Methylphenyl)sulfonyl]-2-(propan-2-yl)imidazolidin-1-yl}-2-(pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes and receptors involved in metabolic pathways.

    Pathways Involved: Inhibition of enzyme activity, leading to altered metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{3-[(4-Methylphenyl)sulfonyl]-2-(propan-2-yl)imidazolidin-1-yl}-2-(pyrrolidin-1-yl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities compared to its analogs.

Properties

Molecular Formula

C19H29N3O3S

Molecular Weight

379.5 g/mol

IUPAC Name

1-[3-(4-methylphenyl)sulfonyl-2-propan-2-ylimidazolidin-1-yl]-2-pyrrolidin-1-ylethanone

InChI

InChI=1S/C19H29N3O3S/c1-15(2)19-21(18(23)14-20-10-4-5-11-20)12-13-22(19)26(24,25)17-8-6-16(3)7-9-17/h6-9,15,19H,4-5,10-14H2,1-3H3

InChI Key

RFFDCBFMZDLKHV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(C2C(C)C)C(=O)CN3CCCC3

Origin of Product

United States

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